Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 5-methyltetrahydrofuran-2-methanol and tetrahydro-5-methylfuran-2-methanol . This compound is a derivative of furfuryl alcohol and is characterized by its furan ring structure with a hydroxymethyl group attached to it.
Vorbereitungsmethoden
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol can be synthesized through the catalytic hydrogenation of furfural. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under specific reaction conditions . The industrial production of this compound typically involves the continuous flow hydrogenation of furfural, which is derived from biomass sources like corncobs or sugarcane bagasse .
Analyse Chemischer Reaktionen
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be further reduced to form tetrahydrofuran derivatives.
Substitution: It can undergo substitution reactions with halides to form ethers. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl or aryl halides for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of furfuryl alcohol, tetrahydro-5-methyl-, cis- involves its interaction with various molecular targets and pathways. It can undergo polymerization to form poly(furfuryl alcohol) resins, which are used in various industrial applications . The hydroxymethyl group in its structure allows it to participate in various chemical reactions, making it a versatile compound for synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Rac-[(2R,5R)-5-methyloxolan-2-yl]methanol can be compared with other similar compounds such as:
Furfuryl alcohol: This compound has a similar furan ring structure but lacks the tetrahydro and methyl groups.
Tetrahydrofurfuryl alcohol: This compound is similar but does not have the methyl group attached to the furan ring.
2-Furanmethanol, tetrahydro-5-methyl-: This is another name for the same compound, highlighting its structural features.
The uniqueness of furfuryl alcohol, tetrahydro-5-methyl-, cis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
16015-08-0; 41869-03-8 |
---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 |
IUPAC-Name |
[(2R,5R)-5-methyloxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
PCZHHBOJPSQUNS-PHDIDXHHSA-N |
SMILES |
CC1CCC(O1)CO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.